3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-10-19-7-5-15(14)22-13-4-2-8-20(11-13)16(21)12-3-1-6-18-9-12/h1,3,5-7,9-10,13H,2,4,8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCSMVPNYOUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities. Therefore, it’s possible that this compound may also target proteins involved in fibrosis, such as collagen prolyl 4-hydroxylases.
Mode of Action
Based on the anti-fibrotic activity of similar compounds, it can be hypothesized that this compound may inhibit the activity of collagen prolyl 4-hydroxylases, thereby reducing the production of collagen and mitigating fibrosis.
Biochemical Analysis
Biological Activity
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields, particularly in drug development.
Chemical Structure and Properties
The compound features a pyridine ring with a chloro substituent and a piperidine moiety linked through an ether bond. The structural formula can be represented as follows:
This structure allows for various chemical reactions, including substitution and coupling reactions, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain enzymes and modulate receptor activity, which can influence various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit cholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors (M3R), influencing cell proliferation and resistance to apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer progression .
Neuroprotective Effects
The compound's interaction with cholinergic systems suggests potential neuroprotective effects. By inhibiting cholinesterase, it may help increase acetylcholine levels, thereby enhancing cognitive function and offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Piperidine Intermediate : Reaction of pyridine derivatives with piperidine.
- Chlorination : Introduction of the chloro group using chlorinating agents.
- Methoxylation : Adding methoxy groups under basic conditions.
This synthetic route allows for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets.
Case Studies
Scientific Research Applications
It appears there's a slight error in the query. The search results describe "3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine", but the query asks about "3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine". These are different compounds due to the position of the piperidinyl group (4-yl vs. 3-yl) and the presence of a methoxy group in the former.
Here's a detailed write-up based on the information available for the compound "3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine" (CAS Number: 2549018-99-5), focusing on its scientific research applications:
Scientific Research Applications of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound comprising a pyridine ring with chloro and methoxy substituents and a piperidine ring. It is primarily utilized as a building block in synthesizing pharmaceutical compounds, especially those targeting neurological and oncological pathways. Research also explores its potential in biological studies and materials science.
Synthesis and Preparation
The synthesis involves multiple steps, typically starting with the preparation of piperidine and pyridine intermediates. A common method includes reacting 3-chloropyridine with a piperidine derivative, often using a base like potassium carbonate and a solvent such as dimethylformamide (DMF) to facilitate the reaction. Industrial production may involve large-scale batch reactions with optimized conditions and advanced purification techniques like chromatography to ensure high yield and purity.
Chemical Reactivity
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The chloro group can be replaced by other nucleophiles.
- Oxidation and Reduction: The compound can participate in altering the oxidation states of its functional groups.
- Coupling Reactions: It can be involved in reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds with boronic acids.
Common reagents include palladium catalysts for coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reactions often require controlled temperatures and inert atmospheres.
Applications in Medicinal Chemistry
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine serves as a building block in synthesizing pharmaceutical compounds, particularly those aimed at neurological and oncological pathways.
Biological Studies
The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. Its mechanism of action involves interaction with molecular targets like enzymes and receptors, binding to active sites, and modulating biological pathways.
Activity in vitro
In vitro studies have revealed the compound's inhibitory activity against enzymes involved in critical signaling pathways:
- PI3K Inhibition: Derivatives can inhibit phosphoinositide 3-kinase (PI3K) isoforms, crucial in cancer cell proliferation and survival. Related structures have shown IC50 values in the low micromolar range against PI3Kδ and PI3Kβ.
- Dopamine Receptor Activity: Structural analogs have been evaluated for selectivity towards dopamine receptors, particularly D3R, showing potential in promoting β-arrestin translocation and G protein activation without significant activity at other receptor subtypes.
Potential Therapeutic Effects
- Neuroprotective Effects: Analogs have shown protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) in models of neurodegeneration, suggesting applications in treating neurodegenerative diseases.
- Anticancer Activity: Studies have focused on its ability to induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with tumor growth, resulting in significant reductions in cell viability at various concentrations.
Use in Materials Science
The compound is explored for potential use in developing advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its pyridine-3-carbonyl-piperidine linkage. Below is a comparative analysis with structurally analogous pyridine derivatives:
Table 1: Comparison of Key Pyridine Derivatives
Functional Group Analysis
BI85034 vs. Sulfonyl Analogue (): Both compounds share a chloropyridine core but differ in substituent position and functional groups. BI85034 has a pyridine-3-carbonyl-piperidine group at C4, whereas the sulfonyl analogue features a thiophene-sulfonyl-piperidine group at C2.
BI85034 vs. Trimethylsilyl Derivative () :
- The trimethylsilyl group in 2-chloro-4-iodo-3-(trimethylsilyl)pyridine enhances steric bulk and lipophilicity, contrasting with BI85034’s polar pyridine-carbonyl motif. This difference impacts reactivity in cross-coupling reactions .
BI85034 vs. 3-Methyl-4-(piperidin-3-yloxy)pyridine Dihydrochloride () :
Reactivity Trends
- Chlorine Substitution : The chloro group at C3 in BI85034 and C2 in the sulfonyl analogue provides sites for further functionalization (e.g., Suzuki coupling) .
- Piperidine Modifications : The pyridine-3-carbonyl group in BI85034 may participate in hydrogen bonding or π-π stacking, whereas the sulfonyl group in the analogue could engage in polar interactions .
Physicochemical Properties
- Thermal Stability : Trimethylsilyl and iodo groups in ’s derivatives may reduce thermal stability due to steric strain, whereas BI85034’s rigid piperidine-pyrindine framework likely improves stability .
Q & A
Q. What are the optimized synthetic routes for 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways:
Intermediate Preparation : Piperidine and pyridine derivatives are synthesized separately.
Coupling Reaction : The pyridine core is functionalized with a chloro group and linked to the piperidine moiety via etherification.
Carbonyl Introduction : Pyridine-3-carbonyl is attached using coupling agents like EDCI/HOBt under anhydrous conditions .
- Critical Parameters :
- Temperature : Maintain 0–5°C during chlorination to avoid side reactions.
- Solvent Choice : Use DMF or dichloromethane for polar intermediates; inert atmospheres (N₂/Ar) prevent oxidation.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high purity (>95%) .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing :
pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via LC-MS over 14 days.
Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition at 25–100°C.
- Storage Recommendations :
- Store at -20°C in amber vials under nitrogen to prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Validation :
Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for dopamine receptors) and assay conditions (e.g., PI3Kδ inhibition measured via ADP-Glo™ Kinase Assay) .
Structural Confirmation : Verify batch purity (>98% by HPLC) and confirm stereochemistry via X-ray crystallography to rule out impurities or isomers .
- Meta-Analysis : Use tools like ROS-dependent apoptosis assays to correlate discrepancies with oxidative stress levels in different models .
Q. What are the key considerations in designing experiments to assess the compound’s inhibitory effects on PI3K isoforms?
- Methodological Answer :
- Experimental Design :
Isoform Selectivity : Test against PI3Kα, β, γ, and δ using recombinant enzymes (e.g., IC50 determination via fluorescence polarization).
Cellular Context : Use cancer cell lines (e.g., MCF-7 for PI3Kα) with mTOR pathway inhibitors to isolate PI3K-specific effects .
- Data Interpretation :
- Compare results to known inhibitors (e.g., LY294002) and validate via Western blot (e.g., p-Akt reduction) .
Q. How does the structural configuration influence binding affinity to dopamine receptors compared to analogues?
- Methodological Answer :
- SAR Studies :
Docking Simulations : Use Schrödinger Suite for D3R homology modeling; assess hydrogen bonding between the carbonyl group and Ser196/Val189 residues .
In Vitro Binding : Perform radioligand displacement assays ([³H]Spiperone for D2R/D3R) with structural variants (e.g., piperidine vs. pyrrolidine substitutions) .
- Key Findings :
- The pyridine-3-carbonyl group enhances D3R selectivity (Ki = 12 nM) over D2R (Ki = 480 nM) due to steric compatibility with the receptor’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
